molecular formula C7H15NO B2679595 [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol CAS No. 2177257-45-1

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol

Cat. No.: B2679595
CAS No.: 2177257-45-1
M. Wt: 129.203
InChI Key: YCHYRTQQCGVNMY-NKWVEPMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an ylide precursor to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(3r,4r)-4-Ethylpyrrolidin-3-yl]carboxylic acid, while reduction can produce [(3r,4r)-4-Ethylpyrrolidin-3-yl]methane.

Properties

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYRTQQCGVNMY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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